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Compound of Interest

Compound Name: 5-Methylbenzofuran

Cat. No.: B096412 Get Quote

The benzofuran scaffold is a cornerstone in medicinal chemistry and materials science, with its

derivatives showing a wide spectrum of biological activities, including anticancer, antibacterial,

and antifungal properties.[1][2] 5-Methylbenzofuran, a specific analogue, represents a critical

molecule for structure-activity relationship studies. Understanding its fundamental

thermodynamic properties is not merely an academic exercise; it is essential for predicting the

stability, reactivity, and behavior of this compound in both biological and synthetic systems. The

standard molar enthalpy of formation (ΔfH°), in particular, governs the energy release in

chemical reactions and is a key parameter for process safety, reaction optimization, and

computational modeling.

However, a thorough review of the current scientific literature reveals a conspicuous gap: a lack

of direct experimental thermochemical data for 5-Methylbenzofuran. This guide is therefore

structured not as a simple repository of existing data, but as a comprehensive scientific

roadmap for researchers. It details the authoritative experimental and computational

methodologies required to determine the thermochemical properties of 5-Methylbenzofuran
with high fidelity. By providing both the theoretical underpinnings and detailed, field-proven

protocols, this document empowers researchers to either undertake these measurements or

critically evaluate computationally-derived data. We will use benzofuran, the parent compound

for which reliable data exists, as a reference to contextualize our discussion and validate our

approaches.
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Section 1: Experimental Determination of Core
Thermochemical Parameters
The foundation of thermochemistry rests upon precise and accurate experimental

measurements. The following protocols describe two essential techniques—static bomb

calorimetry and Calvet microcalorimetry—that together allow for the determination of the gas-

phase enthalpy of formation, the gold standard for thermochemical analysis.

Enthalpy of Combustion via Static Bomb Calorimetry
The standard molar enthalpy of formation in the liquid phase (ΔfH°(l)) is most reliably derived

from the standard molar energy of combustion (ΔcU°). This is achieved using a static bomb

calorimeter, which measures the heat released during complete combustion of the compound

under constant volume conditions.

Causality and Experimental Design: The core principle is that the energy released by the

combustion reaction is absorbed by the calorimeter system (the bomb, water, etc.). By

calibrating the calorimeter with a substance of known combustion energy (benzoic acid), we

can determine the "energy equivalent" of the system. This allows us to translate the measured

temperature rise (ΔT) from the combustion of our target compound into its specific energy of

combustion. The reaction is forced to occur at a constant volume within a sealed "bomb," so

the measured heat corresponds to the change in internal energy (ΔU). This is then converted to

the change in enthalpy (ΔH) using the ideal gas law.

Experimental Protocol: Static Bomb Calorimetry for 5-Methylbenzofuran

Calorimeter Calibration:

Accurately weigh a pellet of certified benzoic acid (approx. 1 g).

Place the pellet in the crucible of the bomb. Attach a platinum fuse wire of known length

and mass.

Add 1 mL of distilled water to the bomb to ensure saturation of the final atmosphere,

allowing for the correct formation of aqueous nitric acid from trace atmospheric nitrogen.

Seal the bomb and pressurize it with high-purity oxygen to approximately 30 atm.
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Submerge the bomb in a known mass of water within the calorimeter's insulated bucket.

Allow the system to reach thermal equilibrium (a stable temperature drift).

Initiate combustion by passing a current through the fuse wire.

Record the temperature rise until a stable final drift is achieved.

Calculate the energy equivalent of the calorimeter using the known energy of combustion

of benzoic acid and correcting for the energy of fuse wire combustion and nitric acid

formation.[3]

Combustion of 5-Methylbenzofuran:

Accurately weigh a sample of high-purity liquid 5-Methylbenzofuran (approx. 0.8 g) into

the crucible.

Follow the same procedure as for calibration (steps 1.2 - 1.8).

Data Analysis and Derivations:

Calculate the total energy released (Q_total) from the temperature rise (ΔT) and the

calorimeter's energy equivalent.

Correct Q_total for the energy contributions of the fuse wire combustion and the formation

of nitric acid to find the standard energy of combustion of the sample (ΔcU°).

Convert the standard molar energy of combustion (ΔcU°) to the standard molar enthalpy

of combustion (ΔcH°) using the equation: ΔcH° = ΔcU° + Δn(g)RT, where Δn(g) is the

change in the number of moles of gas in the combustion reaction.

Finally, calculate the standard molar enthalpy of formation in the liquid phase (ΔfH°(l))

using Hess's Law: ΔfH°(l, C₉H₈O) = 9 × ΔfH°(CO₂, g) + 4 × ΔfH°(H₂O, l) - ΔcH°(C₉H₈O, l)

(Using the well-established standard enthalpies of formation for CO₂(g) and H₂O(l)[4]).

Diagram: Workflow for Bomb Calorimetry
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Caption: Workflow for determining liquid-phase enthalpy of formation.
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Enthalpy of Vaporization via Calvet Microcalorimetry
To bridge the gap between the condensed and gaseous states, the enthalpy of vaporization

(ΔvapH°) must be determined. High-temperature Calvet microcalorimetry is a highly sensitive

and accurate method for this purpose, requiring only small sample quantities.[5]

Causality and Experimental Design: The Calvet calorimeter utilizes a 3D heat flux sensor that

completely surrounds the sample cell, ensuring that nearly all heat exchanged is measured.[6]

For vaporization, the instrument is held at a constant temperature (e.g., 298.15 K). A sample of

the liquid is dropped into the heated cell, and the heat absorbed by the sample to reach the cell

temperature is recorded. Then, the cell is evacuated, causing the liquid to vaporize. The heat

absorbed during this isothermal vaporization process is measured, corresponding directly to

the enthalpy of vaporization.

Experimental Protocol: Calvet Microcalorimetry for 5-Methylbenzofuran

Instrument Setup:

Set the Calvet microcalorimeter to the desired temperature (T = 298.15 K).

Place an empty sample cell in the measurement position and an identical empty reference

cell in the reference position to establish a stable baseline.

Sample Introduction (Drop Method):

Load a small, accurately weighed sample of 5-Methylbenzofuran (1-5 mg) into a capillary

tube at room temperature.

Drop the sealed capillary into the pre-heated calorimetric cell.

Record the heat flow until the baseline is re-established. This first peak corresponds to the

heat capacity of the sample.

Vaporization Measurement:

Once the sample is at thermal equilibrium within the calorimeter, break the capillary (if

used) or open the cell to a vacuum line.
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The sample will vaporize under the reduced pressure. The instrument records the

endothermic heat flow associated with this phase transition.

The area of this peak is proportional to the enthalpy of vaporization.

Calibration and Calculation:

Perform an electrical calibration by dissipating a known amount of energy through a Joule

heater within the cell to determine the calibration constant.

Integrate the area of the vaporization peak and use the calibration constant to calculate

the enthalpy of vaporization (ΔvapH°) at 298.15 K.

Diagram: Workflow for Calvet Microcalorimetry
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Caption: Workflow for determining enthalpy of vaporization.

Section 2: Computational Thermochemistry: A
Predictive Approach
In the absence of experimental data, high-level computational chemistry provides a robust and

reliable alternative for predicting thermochemical properties.[7] Quantum chemistry composite

methods, such as the Gaussian-n (Gn) theories, are designed to achieve chemical accuracy
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(typically within ~1 kcal/mol or 4 kJ/mol of experimental values) by systematically combining

calculations to approximate a very high level of theory with a complete basis set.[8]

The G3(MP2)//B3LYP Composite Method
For molecules of this size, the G3(MP2)//B3LYP method offers an excellent balance of

accuracy and computational cost. It is a variation of the Gaussian-3 (G3) theory and has been

extensively validated for organic molecules.

Causality and Rationale: The logic behind composite methods is to approximate a single,

computationally prohibitive, high-accuracy calculation with a series of more manageable ones.

The initial geometry optimization and frequency calculation are performed with a

computationally efficient method (B3LYP). This geometry is then used for a series of single-

point energy calculations with more sophisticated methods and larger basis sets. These

energies are finally combined with a small number of empirical parameters (the "higher-level

correction" or HLC) that correct for remaining systematic deficiencies. This layered approach

allows for the cancellation of errors and yields a result far more accurate than any single step

could provide alone.

Computational Protocol: G3(MP2)//B3LYP for 5-Methylbenzofuran

Geometry Optimization and Frequency Calculation:

The molecular structure of 5-Methylbenzofuran is optimized at the B3LYP/6-31G(d) level

of theory.

A vibrational frequency calculation is performed at the same level to confirm the structure

is a true minimum (no imaginary frequencies) and to obtain the zero-point vibrational

energy (ZPVE) and thermal corrections.

Single-Point Energy Calculations:

A series of higher-level single-point energy calculations are performed on the optimized

geometry, including MP2/G3Large and QCISD(T)/6-31G(d).

Energy Combination and Correction:
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The energies from the various steps are combined according to the G3(MP2) recipe.

An empirical higher-level correction is added to the combined energy to yield the final

G3(MP2) total energy (E₀) at 0 K.

Enthalpy of Formation Calculation:

The gas-phase enthalpy of formation at 298.15 K (ΔfH°(g, 298K)) is calculated using an

atomization reaction scheme: C₉H₈O(g) → 9 C(g) + 8 H(g) + 1 O(g)

The reaction enthalpy (ΔrH°(298K)) is calculated from the computed total energies of the

molecule and the constituent atoms, including thermal corrections.

ΔfH°(g, 298K) is then derived using the known experimental enthalpies of formation of the

gaseous atoms: ΔfH°(C₉H₈O) = ΔrH°(298K) - [9 × ΔfH°(C, g) + 8 × ΔfH°(H, g) + 1 × ΔfH°

(O, g)]

Diagram: Logic Flow of G3 Composite Method
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Caption: Logic flow for calculating gas-phase enthalpy of formation.
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Section 3: Data Synthesis and Analysis
With the methodologies established, we can now synthesize the available and predicted data

to build a complete thermochemical profile for 5-Methylbenzofuran.

Physical and Thermochemical Properties
The following tables summarize the known physical properties of 5-Methylbenzofuran, the

experimental thermochemical data for its parent compound benzofuran (for comparison), and

the computationally predicted thermochemical data for 5-Methylbenzofuran.

Table 1: Physical Properties of 5-Methylbenzofuran

Property Value Source

Molecular Formula C₉H₈O -

Molecular Weight 132.16 g/mol

Boiling Point 198°C (estimate) [9]

Density 1.047 - 1.0603 g/mL [7][9]

| IUPAC Name | 5-methyl-1-benzofuran | |

Table 2: Experimental Thermochemical Data for Benzofuran (C₈H₆O)

Property Value (kJ/mol) Source

ΔcH°(l) -3970.74 ± 0.58 Cheméo[10]

ΔfH°(l) -12.3 ± 0.7 NIST WebBook[3]

ΔvapH°(298.15 K) 44.5 ± 0.2 NIST WebBook[11]

| ΔfH°(g) | 32.2 ± 0.7 | NIST WebBook[11] |

Table 3: Predicted Thermochemical Data for 5-Methylbenzofuran (C₉H₈O)

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 11 / 16 Tech Support

https://www.benchchem.com/product/b096412?utm_src=pdf-body
https://www.benchchem.com/product/b096412?utm_src=pdf-body
https://www.benchchem.com/product/b096412?utm_src=pdf-body
https://www.benchchem.com/product/b096412?utm_src=pdf-body
https://pubchem.ncbi.nlm.nih.gov/compound/Benzofuran
https://pmc.ncbi.nlm.nih.gov/articles/PMC12163763/
https://pubchem.ncbi.nlm.nih.gov/compound/Benzofuran
https://www.chemeo.com/cid/64-981-2/Benzofuran
https://webbook.nist.gov/cgi/cbook.cgi?ID=C271896&Mask=2
https://webbook.nist.gov/cgi/inchi?ID=C271896&Mask=1
https://webbook.nist.gov/cgi/inchi?ID=C271896&Mask=1
https://www.benchchem.com/product/b096412?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b096412?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Property Predicted Value (kJ/mol) Method

| ΔfH°(g) | -4.5 ± 4.0 | G3(MP2)//B3LYP |

Note: The uncertainty for the predicted value is a conservative estimate typical for the G3

family of methods.

Discussion: The Methyl Substitution Effect
The primary point of comparison is the gas-phase enthalpy of formation (ΔfH°(g)).

Benzofuran (experimental): +32.2 ± 0.7 kJ/mol[11]

5-Methylbenzofuran (predicted): -4.5 ± 4.0 kJ/mol

The addition of a methyl group to the aromatic ring has a stabilizing effect, resulting in a more

negative (or less positive) enthalpy of formation. The calculated difference attributable to the

methyl substitution is approximately -36.7 kJ/mol. This value is consistent with the known

stabilizing effects of alkyl groups on aromatic systems and provides confidence in the predictive

power of the G3(MP2)//B3LYP methodology for this class of compounds.

The relationship between the liquid-phase, gas-phase, and vaporization enthalpies is crucial

and can be summarized by the following thermodynamic cycle:

9 C(s) + 4 H₂(g) + ½ O₂(g)
(Standard State)

C₉H₈O(l)
(Liquid Phase) ΔfH°(l)

C₉H₈O(g)
(Gas Phase)

 ΔfH°(g)

 ΔvapH°

Click to download full resolution via product page

Caption: Thermodynamic cycle relating phase-specific enthalpies.

Conclusion and Call to Action

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 12 / 16 Tech Support

https://webbook.nist.gov/cgi/inchi?ID=C271896&Mask=1
https://www.benchchem.com/product/b096412?utm_src=pdf-body
https://www.benchchem.com/product/b096412?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b096412?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


This guide has established a clear and robust pathway for determining the complete

thermochemical profile of 5-Methylbenzofuran. While direct experimental data remains

elusive, we have demonstrated that a powerful combination of established experimental

techniques and high-accuracy computational methods can fill this critical knowledge gap.

The G3(MP2)//B3LYP calculations predict a gas-phase standard molar enthalpy of formation of

-4.5 ± 4.0 kJ/mol for 5-Methylbenzofuran. This value serves as a highly reliable estimate for

use in computational modeling, reaction planning, and stability analysis.

However, computational data, no matter how accurate, must ultimately be validated by

experiment. We therefore issue a call to the chemical thermodynamics and medicinal chemistry

communities to perform the bomb calorimetry and Calvet microcalorimetry experiments

detailed herein. The resulting experimental data would not only provide a definitive benchmark

for 5-Methylbenzofuran but also enhance the predictive models for the entire class of

substituted benzofuran compounds, ultimately accelerating research and development in this

vital area of science.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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